1,5-Dimethyltetralin

Descripción

Significance in Organic Chemistry Research

In the realm of organic chemistry, 1,5-dimethyltetralin is primarily recognized for its role as a synthetic intermediate. Its chemical structure allows for further functionalization and transformation, making it a valuable precursor for more complex molecules. One of the most significant applications is in the synthesis of 2,6-naphthalenedicarboxylic acid, a monomer used in the production of high-performance polyesters. sigmaaldrich.com The conversion of this compound to 1,5-dimethylnaphthalene (B47167) is a key step in this process. google.com

Furthermore, this compound can act as a hydrogen donor in certain catalytic reactions. sigmaaldrich.com This property is attributed to the partially saturated cyclohexane (B81311) ring, which can dehydrogenate to form the more stable aromatic naphthalene (B1677914) system. This ability to donate hydrogen is utilized in processes such as the conversion of 1-tetralone (B52770) over HY zeolite catalysts. sigmaaldrich.com

Overview of Industrial and Environmental Relevance

The industrial importance of this compound is intrinsically linked to the production of specialty polymers. It is a key intermediate in the multi-step synthesis of 2,6-dimethylnaphthalene (B47086), which is subsequently oxidized to 2,6-naphthalenedicarboxylic acid. google.com This dicarboxylic acid is a crucial monomer for producing high-performance polyesters like polyethylene (B3416737) naphthalate (PEN). PEN exhibits superior thermal and mechanical properties compared to polyethylene terephthalate (B1205515) (PET), making it suitable for applications requiring high strength and heat resistance, such as in films and fibers. google.com

The environmental profile of this compound is less well-documented than that of its parent compound, naphthalene. However, as an alkylated polycyclic aromatic hydrocarbon (PAH), its environmental fate is of interest. Generally, the environmental persistence of such compounds can vary. While specific biodegradation pathways for this compound are not extensively detailed in readily available literature, the degradation of related compounds often involves microbial oxidation. nih.govresearchgate.net The ultimate environmental impact would depend on factors such as its rate of degradation, potential for bioaccumulation, and toxicity, which warrant further investigation.

Historical Development in Synthesis and Application Studies

The synthesis of tetralin derivatives has been a subject of study for many years. A significant development in the production of this compound involves a multi-step process starting from o-xylene (B151617) and butadiene. google.com This pathway typically involves the formation of an alkenylbenzene, followed by cyclization to yield the dimethyltetralin structure. google.com Subsequent dehydrogenation leads to the corresponding dimethylnaphthalene. google.com

A notable method for preparing this compound involves the reaction of 5-(o-tolyl)-pent-1-ene or 5-(o-tolyl)-pent-2-ene. sigmaaldrich.com The development of efficient catalysts has been crucial in optimizing the yield and selectivity of these reactions. For instance, gas-phase catalytic methods employing solid acid catalysts have been utilized for the cyclization step. google.com The dehydrogenation of this compound to 1,5-dimethylnaphthalene has been achieved using various catalysts, including chromia-alumina catalysts in the gas phase. google.com The historical progression of these synthetic routes reflects a continuous effort to improve efficiency and reduce by-product formation.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆ | nih.gov |

| Molecular Weight | 160.26 g/mol | sigmaaldrich.com |

| CAS Number | 21564-91-0 | sigmaaldrich.com |

| Appearance | Colorless liquid | |

| Boiling Point | 245-249 °C | sigmaaldrich.com |

| Density | 0.956 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index (n20/D) | 1.539 | sigmaaldrich.com |

Spectroscopic Data of this compound

| Spectrum Type | Key Features | Reference |

| ¹³C NMR | Signals characteristic of aromatic and aliphatic carbons. | nih.gov |

| Mass Spectrometry (GC-MS) | Molecular ion peak and fragmentation pattern consistent with the structure. | nih.gov |

| Infrared (FT-IR) | Absorption bands corresponding to C-H stretching (aromatic and aliphatic) and C=C stretching (aromatic). | nih.gov |

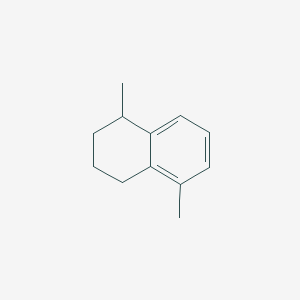

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,5-dimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-9-5-3-8-12-10(2)6-4-7-11(9)12/h3,5,8,10H,4,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMADLDGHUBLVMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2=C(C=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871324 | |

| Record name | 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21564-91-0 | |

| Record name | 1,5-Dimethyltetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21564-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrahydro-1,5-dimethylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021564910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,5-dimethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways

Catalytic Cyclization Routes

Catalytic cyclization stands as a prominent method for the synthesis of 1,5-dimethyltetralin, typically employing acid catalysts.

Cyclization of 5-o-tolylpentene (5-OTP) Precursors

The cyclization of 5-o-tolylpentene (5-OTP) is a well-established and frequently utilized pathway for the synthesis of this compound (1,5-DMT) sigmaaldrich.comresearchgate.netgoogle.comjuniperpublishers.com. This reaction commonly proceeds in the presence of an acid catalyst google.comjuniperpublishers.com.

Zeolite catalysts, including BEA (Beta), Beta, and HY, are extensively utilized for the liquid-phase cycloisomerization of 5-o-tolylpentene (5-OTP) to this compound (1,5-DMT) researchgate.netpatentguru.comkstudy.com. Zeolite BEA, particularly in its nanocrystalline form, has been identified as an effective catalyst for the selective synthesis of 1,5-DMT researchgate.netcolab.ws. These porous aluminosilicate (B74896) materials offer a high surface area and exhibit shape selectivity, which can guide the reaction towards the desired products while minimizing the formation of undesired side reactions mdpi.com.

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of this compound from 5-o-tolylpentene. Key factors such as temperature, pressure, and the specific properties of the catalyst—including the extent of postsynthetic treatments like surface poisoning, passivation, and dealumination—exert significant effects on the cyclization activity and the distribution of products researchgate.netcolab.wsresearchgate.netbeilstein-journals.orgnih.govresearchgate.netnih.gov. For example, although zeolite BEA is an effective catalyst, isomerization of 1,5-DMT to other isomers can occur at high temperatures once the cyclization of 5-OTP is nearly complete researchgate.netcolab.ws.

An example of optimized conditions for cyclization reactions, though not exclusively for 1,5-DMT synthesis, illustrates the critical importance of variables such as catalyst loading, temperature, and solvent choice in achieving high yields researchgate.netnih.govresearchgate.netnih.gov. In certain cyclization reactions, the strategic use of specific additives or precise adjustment of the catalyst-to-substrate ratio can lead to a dramatic increase in product yields researchgate.net. For the cyclization of 5-OTP, liquid-phase cyclization catalyzed by a zeolite catalyst has been reported to achieve a high yield of 93% for this compound juniperpublishers.com.

Table 1: Influence of Catalyst Properties on Cyclization of 5-OTP to 1,5-DMT (Illustrative Data)

| Catalyst Type | Acidity Characteristics | Pore Structure | Observed Effect on 1,5-DMT Synthesis | Reference |

| Zeolite BEA | Acidic sites | Nanocrystalline | Good selectivity for 1,5-DMT; prone to isomerization at high temperatures | researchgate.netcolab.ws |

| H-Beta Zeolite | Acidic sites | Porous | Effective for 5-OTP cyclization to 1,5-DMT | kstudy.com |

| Zeolite (general) | Acidic sites | Porous | 93% yield of 1,5-DMT in liquid phase | juniperpublishers.com |

| ZSM-5 | Brønsted & Lewis acid sites | Medium pore | Limits formation of bulkier aromatics and coke precursors | csic.es |

Alkylation/Cyclization/Dehydrogenation Sequences

This compound frequently serves as an intermediate in multi-step synthetic processes aimed at producing more complex aromatic compounds, such as 2,6-dimethylnaphthalene (B47086) (2,6-DMN). One such sequence involves an initial alkenylation step, followed by cyclization, and then dehydrogenation google.comnacatsoc.org. In this conventional route, o-xylene (B151617) and 1,3-butadiene (B125203) are reacted to form 5-o-tolylpentene (5-OTP) through an alkenylation reaction, often catalyzed by a base catalyst. The resulting 5-OTP is then cyclized using an acid catalyst to yield this compound (1,5-DMT). Subsequently, 1,5-DMT undergoes dehydrogenation to produce 1,5-dimethylnaphthalene (B47167) (1,5-DMN), typically over a noble metal catalyst google.comnacatsoc.org. This 1,5-DMN can then be isomerized to the desired 2,6-DMN nacatsoc.org.

Table 2: Alkylation/Cyclization/Dehydrogenation Sequence for 1,5-DMT Production

| Step | Reactants | Catalyst Type (Example) | Product (Intermediate) | Reference |

| Alkenylation | o-Xylene, 1,3-Butadiene | Alkali metal or other base catalyst | 5-o-tolylpentene (5-OTP) | google.com |

| Cyclization | 5-o-tolylpentene (5-OTP) | Acid catalyst (e.g., zeolite) | This compound (1,5-DMT) | google.comnacatsoc.orgjuniperpublishers.com |

| Dehydrogenation | This compound (1,5-DMT) | Noble metal (e.g., Pt, Rh) on alumina (B75360) | 1,5-Dimethylnaphthalene (1,5-DMN) | google.comnacatsoc.orgjuniperpublishers.com |

Rearrangement Reactions (e.g., Longifolene (B8805489) to Isolongifolene (B72527) and 7-isopropyl-1,1-dimethyltetralin)

While this compound is not a direct product of the rearrangement of longifolene, related tetralin derivatives can be formed through such reactions. Longifolene, a naturally occurring tricyclic sesquiterpene, can undergo complex rearrangement and isomerization-aromatization reactions to yield products such as isolongifolene and 7-isopropyl-1,1-dimethyltetralin researchgate.networdpress.comictmumbai.edu.inacs.orgacs.org. This transformation typically occurs under solvent-free conditions, facilitated by solid acid catalysts, notably nano-crystalline sulfated zirconia researchgate.networdpress.comacs.orgacs.org.

Kinetic and ¹H NMR spectroscopic studies have provided confirmation that 7-isopropyl-1,1-dimethyltetralin is formed through the further rearrangement of isolongifolene, particularly when a higher number of acidic sites are present in the catalytic system researchgate.networdpress.com. The selectivity for these rearranged products is significantly influenced by the ratio of Brønsted (B) to Lewis (L) acid sites within the catalyst researchgate.networdpress.comacs.org. A catalyst exhibiting a higher B/L ratio (e.g., 5.6) has been shown to result in a higher selectivity (56%) for 7-isopropyl-1,1-dimethyltetralin researchgate.networdpress.comacs.org. Furthermore, the product selectivity can be controlled by varying the longifolene-to-catalyst weight ratio; for instance, a lower amount of catalyst can lead to nearly 100% isolongifolene, whereas a higher catalyst loading is required to favor the formation of 7-isopropyl-1,1-dimethyltetralin researchgate.networdpress.comacs.org.

Table 3: Rearrangement of Longifolene to Tetralin Derivatives

| Reactant | Catalyst Type (Example) | Primary Rearranged Product | Secondary Rearranged Product | Influence of B/L Ratio | Reference |

| Longifolene | Nano-crystalline sulfated zirconia | Isolongifolene | 7-isopropyl-1,1-dimethyltetralin | Higher B/L ratio favors 7-isopropyl-1,1-dimethyltetralin | researchgate.networdpress.comacs.orgacs.org |

Chemical Reactivity and Transformation Studies

Dehydrogenation Reactions

Dehydrogenation is a fundamental reaction for 1,5-DMT, converting it from a partially saturated tetralin derivative to a fully aromatic naphthalene (B1677914) structure.

The dehydrogenation of 1,5-DMT to 1,5-DMN is typically facilitated by catalytic systems. Noble metal catalysts supported on materials such as alumina (B75360), silica, or activated carbon are commonly employed. core.ac.uk Specifically, a mixture of platinum (Pt) and rhodium (Rh) on an alumina support has been identified as an effective catalyst for this transformation. juniperpublishers.com For vapor-phase dehydrogenation, solid dehydrogenation catalysts, including noble metals on various carriers and chromia-alumina, are utilized. googleapis.com Dealuminated zeolite beta catalysts are also involved in the broader process, being used in the preparation of 1,5-DMT before its subsequent dehydrogenation. google.comjustia.com

Isomerization Processes

Beyond simple dehydrogenation, 1,5-DMT and its dehydrogenated product, 1,5-DMN, can undergo isomerization, leading to a variety of structural isomers.

During the synthesis and processing of 1,5-dimethyltetralin, isomerization to other dimethyltetralin isomers can occur. google.com Research indicates that strong acid sites, particularly those located on the external surface of zeolite BEA catalysts, can promote the isomerization of 1,5-DMT to other isomers, especially at elevated temperatures, even after the primary cyclization reaction is near completion. researchgate.net Examples of dimethyltetralin isomers include 1,6-dimethyltetralin, 2,5-dimethyltetralin, 2,6-dimethyltetralin, 1,7-dimethyltetralin, 1,8-dimethyltetralin, 2,7-dimethyltetralin, and 2,8-dimethyltetralin, among others. googleapis.com

A significant transformation involving 1,5-DMT is its indirect conversion to other dimethylnaphthalene isomers, most notably 2,6-Dimethylnaphthalene (B47086) (2,6-DMN). google.comnacatsoc.orggoogleapis.comgoogleapis.com This process often involves the initial dehydrogenation of 1,5-DMT to 1,5-DMN, followed by the isomerization of 1,5-DMN to the desired 2,6-DMN. google.comnacatsoc.org This isomerization is characterized as a balanced reaction, where 2,6-DMN is formed in equilibrium with its isomers, such as 1,6-DMN and 1,5-DMN. google.com The isomerization of dimethylnaphthalenes can occur under various conditions; for instance, it can be conducted at 250°C and 75 psig. juniperpublishers.com While intra-triad isomerization of DMNs (e.g., within the 2,6-triad which includes 1,5-DMN, 1,6-DMN, and 2,6-DMN) can take place at temperatures as low as 200°C, inter-triad isomerization, which involves methyl group shifts between different DMN isomer groups, generally requires temperatures of at least 250°C. researchgate.net Dehydrogenating a mixture of isomerized dimethyltetralins and dimethyldecalins, including 2,6-dimethyltetralin and/or 2,6-dimethyldecalin, can also lead to an appreciable yield of 2,6-DMN. nacatsoc.org

The precise control over the regioselectivity and distribution of dimethylnaphthalene isomers is crucial for maximizing the yield of specific, valuable isomers like 2,6-DMN. Zeolite catalysts play a significant role in these isomerization processes. juniperpublishers.com Acid catalysts are particularly effective in promoting the isomerization of 1,5-DMN to 2,6-DMN. nacatsoc.org Bifunctional catalysts, which combine both hydrogenation/dehydrogenation functions (e.g., highly dispersed platinum or palladium) and acidic properties (e.g., zeolites), are utilized in hydroisomerization steps to facilitate these transformations. nacatsoc.org The selectivity towards 2,6-DMN or 2,6-DMT is highly dependent on the silica-to-alumina (Si/Al) ratio of H-BEA zeolites, representing the Brönsted acid site concentration, with an optimal yield observed at an Si/Al ratio of 12.5. researchgate.net Furthermore, strong acid sites located on the external surface of zeolite BEA are specifically implicated in the isomerization activity of 1,5-DMT to other isomers. researchgate.net Mordenite catalysts, particularly in their hydrogen form, are used for the gas-phase isomerization of dimethylnaphthalenes. googleapis.com For liquid-phase isomerization, acidic ultrastable Y-type crystalline zeolites or beta zeolites are effective catalysts. googleapis.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 89516 wikidata.orguni.lunih.gov |

| 1,5-Dimethylnaphthalene (B47167) (1,5-DMN) | 11306 ontosight.aithegoodscentscompany.comfishersci.canih.gov |

| 2,6-Dimethylnaphthalene (2,6-DMN) | 11387 thegoodscentscompany.comontosight.ainih.govuni.lu |

| 1,6-Dimethylnaphthalene (1,6-DMN) | 11328 thegoodscentscompany.comcharchem.orgsigmaaldrich.com |

| 1,7-Dimethylnaphthalene (1,7-DMN) | 11326 nih.govuni.luthegoodscentscompany.com |

| 2,7-Dimethylnaphthalene (2,7-DMN) | 11396 fishersci.cafishersci.cacdutcm.edu.cnnih.gov |

| 1,8-Dimethyltetralin | 284138 chem960.com |

Data Tables

Table 1: Dehydrogenation of this compound to 1,5-Dimethylnaphthalene

| Reaction Condition | Conversion (%) | Selectivity (%) | Reference |

| 400°C, 14 atm | 99 | 99 | core.ac.uk |

| 400°C, 200 psig | 99 | 99 | juniperpublishers.com |

Table 2: Isomerization of Dimethylnaphthalenes

| Isomerization Type | Minimum Temperature (°C) | Catalyst Type | Reference |

| Intra-triad DMN | 200 | H-BEA zeolite (Si/Al = 12.5) | researchgate.net |

| Inter-triad DMN | 250 | H-BEA zeolite (Si/Al = 12.5) | researchgate.net |

| 1,5-DMN to 2,6-DMN | 250 (at 75 psig) | Zeolite catalyst | juniperpublishers.com |

| 1,5-DMN to 2,6-DMN | - | Acid catalyst | nacatsoc.org |

| DMNs (gas phase) | >260 | Mordenite (hydrogen form) | googleapis.comgoogleapis.com |

| DMNs (liquid phase) | - | Acidic ultrastable Y-type or beta zeolite | googleapis.com |

Hydrogen Transfer Reactions

Hydrogen transfer reactions involve the donation or acceptance of hydrogen atoms, often in the form of hydride ions, between molecules. 1,5-DMT's partially saturated ring makes it a relevant participant in such reactions.

This compound (1,5-DMT) is recognized as an effective hydrogen donor in various catalytic systems, particularly those involving acid catalysts like zeolites. Its ability to donate hydrogen is attributed to the presence of the saturated ring, which can readily supply hydride ions. This property is particularly valuable in processes such as fluid catalytic cracking (FCC) and hydroprocessing, where hydrogen transfer can influence product distribution and catalyst stability ou.eduutoronto.ca.

In studies involving the conversion of 1-tetralone (B52770) over HY zeolite, 1,5-DMT demonstrated a superior hydrogen transfer ability compared to other hydrocarbons like tetralin, decalin, and n-decane. This was inferred from the higher naphthalene-to-naphthol product ratio observed when 1-tetralone was co-fed with 1,5-DMT ou.edu. The presence of the aromatic ring and substituted methyl groups on the naphthenic ring in 1,5-DMT appears to enhance its hydrogen transfer capability, leading to an increased degree of dehydrogenation ou.edu.

Table 1: Relative Hydrogen Transfer Ability of Hydrocarbons (Inferred from Naphthalene-to-Naphthol Ratio) ou.edu

| Hydrogen Donor Compound | Naphthalene-to-Naphthol Ratio (Relative) |

| This compound (DMT) | Highest |

| Tetralin | Moderate |

| Decalin | Moderate |

| n-Decane | Lowest |

Furthermore, 1,5-DMT has been identified as a preferred donor solvent in studies examining hydrogen transfer to oxygen-containing groups, such as tetralone and naphthol, in coal liquefaction-related experiments. This preference stems from its structural characteristics, which allow for clear differentiation of donor and acceptor reaction products osti.gov.

The extent of hydrogen transfer, influenced by the nature of the hydrogen donor, can have both beneficial and detrimental effects on product distribution. While it can improve liquid yields and reduce coke formation, excessive hydrogen transfer might lead to a reduction in the olefinicity of products, which is undesirable for gasoline fractions as it lowers the octane (B31449) number ou.edu. The hydride ion dissociation energy of the hydrogen donor, such as 1,5-DMT, plays a crucial role in determining the rate of hydride transfer utoronto.ca.

In the context of hydrocracking light cycle oil (LCO), alkyltetralins, which include 1,5-DMT, undergo ring opening and cracking reactions. The hydrogen transfer capabilities of these compounds contribute to the formation of C1-C4 gases, C5-C12 paraffins, C5-C12 cycloalkanes, and C6-C12 light aromatics, with the latter being the primary products oaepublish.com.

Cracking Mechanisms and Stability

The stability and cracking mechanisms of 1,5-DMT are important for understanding its behavior under thermal and catalytic conditions, particularly in fuel processing.

Acid-catalyzed cracking of 1,5-DMT is primarily initiated by the protonation of its aromatic ring osti.gov. The presence of methyl groups on the aromatic ring enhances its basicity, which in turn increases the concentration of the protonated form of the reactant, making it more susceptible to cracking osti.gov. This process is similar to the cracking mechanism observed for tetralin and other methyltetralins osti.gov.

The crackability of hydrocarbons, including 1,5-DMT, over solid acid catalysts like HY zeolite, follows a specific order. 1,5-DMT exhibits higher crackability compared to decalin, tetralin, and n-decane ou.edu. This increased crackability in 1,5-DMT is attributed to the presence of tertiary carbons within its structure, which facilitate the formation of more stable carbocations upon cleavage ou.edu.

Table 2: Crackability Order of Hydrocarbons over HY Zeolite ou.edu

| Hydrocarbon Compound | Crackability (Relative) |

| This compound (DMT) | Highest |

| Decalin | High |

| Tetralin | Moderate |

| n-Decane | Lowest |

The cracking of methyltetralins, including 1,5-DMT, is believed to proceed via the cleavage of the saturated ring. The stability of the resulting carbonium ion influences the ease of cracking. For instance, the formation of a secondary carbonium ion from the cleavage of the saturated ring of 5-methyltetralin is expected to proceed more readily than the formation of a primary carbonium ion from 1-methyltetralin, potentially leading to similar cracking rates for both isomers osti.gov.

The molecular structure of 1,5-DMT significantly influences its cracking tendencies. The presence of the methyl groups and the fused ring system dictates its reactivity under cracking conditions. As noted, the methyl groups enhance the basicity of the aromatic ring, facilitating protonation and subsequent cracking osti.gov.

In hydrocracking processes, the dimensions of alkyltetralins, such as 1,5-DMT, can be larger than the micropores of certain zeolites, which can affect their accessibility to acid sites and thus their cracking behavior oaepublish.com. The presence of tertiary carbons in 1,5-DMT contributes to its higher crackability compared to compounds lacking such structural features ou.edu. This highlights how specific structural elements can predispose a molecule to certain reaction pathways under catalytic cracking conditions.

Ring-Opening Studies in Complex Hydrocarbon Mixtures

Ring-opening reactions are critical for the upgrading of cyclic hydrocarbons, including 1,5-DMT, into more desirable products, particularly in the context of fuel production.

In hydrocracking processes of light cycle oil (LCO), which contains complex hydrocarbon mixtures, alkyltetralins like 1,5-DMT undergo ring-opening reactions oaepublish.com. These reactions occur in tandem with cracking, leading to the production of lighter hydrocarbons. The products typically include C1-C4 gases, C5-C12 paraffins, C5-C12 cycloalkanes, and C6-C12 light aromatics, with the latter being the main products oaepublish.com.

The ring opening of hydroaromatic compounds is a key step in converting heavier fractions into valuable fuel components. While ring opening has been observed to occur at later stages of reaction in some degradation studies, suggesting it might be an unfavorable process due to the inherent stability of ring systems core.ac.uk, in the context of hydrocracking, it is a desired transformation.

Catalysis Research for 1,5 Dimethyltetralin Systems

Zeolite-Based Catalysis

Zeolites, with their well-defined pore structures and tunable acidity, are extensively studied as catalysts for reactions involving 1,5-DMT. Their performance is highly dependent on their framework structure, the nature of their acid sites, and various post-synthesis modifications.

Different zeolite frameworks exhibit distinct catalytic behaviors in reactions related to 1,5-DMT.

Zeolite BEA: Nanocrystalline zeolite BEA has been identified as a good catalyst for the selective synthesis of 1,5-DMT through the liquid-phase cycloisomerization of 5-(o-tolyl)-pentene (5-OTP). colab.wsresearchgate.netresearchgate.net However, at elevated temperatures, isomerization of 1,5-DMT to other isomers can occur over certain BEA zeolites once the cyclization of 5-OTP is nearly complete. colab.ws

Zeolite Beta (H-Beta): This zeolite has shown promise in the isomerization of 1,5-dimethylnaphthalene (B47167) (1,5-DMN) to the more valuable 2,6-dimethylnaphthalene (B47086) (2,6-DMN), a related compound often derived from 1,5-DMT. researchgate.net Dealuminated zeolite beta catalysts are particularly effective for preparing 1,5-DMT from 5-OTP, demonstrating high conversion and selectivity while simultaneously suppressing catalyst deactivation. google.comgoogle.com The Si/Al ratio of zeolites significantly influences the strength and number of acid sites, with a maximum yield of 2,6-DMN (or 2,6-DMT) over H-BEA obtained at an Si/Al ratio of 12.5. colab.ws

Zeolite HY: 1,5-DMT can act as a hydrogen donor in the conversion of 1-tetralone (B52770) over HY zeolite. sigmaaldrich.comutoronto.ca

Zeolite H-ZSM-5: Although not primarily used for 1,5-DMT synthesis from 5-OTP, H-ZSM-5 has a tunable acidity and shape selectivity that makes it suitable for various organic catalytic reactions. researchgate.netoaepublish.com In some contexts, such as the conversion of cyclohexanone (B45756), H-ZSM-5 can lead to the formation of dimethyltetralin as a main product. nih.gov

The acidic properties of zeolites, specifically the presence and ratio of Brønsted and Lewis acid sites, are crucial for their catalytic activity and selectivity in 1,5-DMT systems.

Brønsted Acid Sites (BAS): These are protonic acid sites responsible for donating protons in catalytic reactions. Strong Brønsted acid sites residing on the external surface of zeolite BEA have been identified as responsible for the isomerization activity of 1,5-DMT. colab.ws

Lewis Acid Sites (LAS): These are electron-pair accepting sites. Lewis acid sites can be generated through the dehydroxylation of two adjacent Brønsted acid sites during calcination, leading to coordinatively unsaturated aluminum centers. core.ac.uk These sites are often associated with non-framework (extra-framework) aluminum species, while framework aluminum typically gives rise to strong acid sites. researchgate.net

Brønsted-to-Lewis (B/L) Ratio: The ratio of Brønsted to Lewis acid sites significantly influences catalyst selectivity. For instance, in the rearrangement of longifolene (B8805489) to 7-isopropyl-1,1-dimethyltetralin, a higher B/L ratio (e.g., 5.6) resulted in higher selectivity (56%) for the desired product. researchgate.networdpress.com The balance between these acid sites is critical for optimizing reaction pathways and minimizing undesirable side reactions.

Modifications to zeolite structures can profoundly impact their catalytic performance in 1,5-DMT-related reactions.

Dealumination: This process involves the selective removal of aluminum atoms from the zeolite framework, often through acid treatment or steaming. google.comcore.ac.uk Dealumination of zeolite beta catalysts used in 1,5-DMT preparation has been shown to suppress catalyst deactivation and extend catalyst life. google.comgoogle.com This is achieved by selectively removing acid sites located on the external surface of the zeolite, which are often responsible for undesirable side reactions like isomerization and polymerization. google.com

Surface Poisoning and Passivation: Post-synthetic treatments, including surface poisoning (e.g., with triphenylphosphine) and passivation (e.g., by Si layer coating), can significantly affect the cyclization activity of zeolites like BEA. colab.wsresearchgate.net These modifications can selectively block or modify external acid sites, thereby influencing the selectivity of the reaction.

Heterogeneous Catalysis Development

The development of heterogeneous catalysts for 1,5-DMT systems encompasses the rational design and thorough characterization of solid acid catalysts, as well as strategies to mitigate catalyst deactivation and enable regeneration.

The effective design of solid acid catalysts for 1,5-DMT systems involves tailoring their acidic properties, pore structure, and surface characteristics to promote desired reactions and suppress side reactions.

Design Principles: Catalysts are designed to control the type, strength, and accessibility of acid sites. For example, in the synthesis of 1,5-DMT from 5-OTP, dealuminated zeolite beta is designed to ensure that the primary cyclization reaction occurs on internal acid sites, while external acid sites (which promote isomerization and polyreaction) are selectively removed. google.com The B/L ratio is a key design parameter, as demonstrated by the enhanced selectivity for 7-isopropyl-1,1-dimethyltetralin with a higher B/L ratio. researchgate.networdpress.com Sulfated zirconia, a super acid catalyst, exemplifies a designed catalyst with both Brønsted and Lewis sites, where sulfur content influences the type and strength of acidity. csic.esmdpi.com

Characterization Techniques: Comprehensive characterization is vital to understand the properties of designed catalysts and correlate them with catalytic performance. Common techniques include:

Textural Properties: N2 adsorption (BET surface area, pore volume, pore size distribution). researchgate.netresearchgate.networdpress.comacs.org

Acidity: Non-aqueous potentiometric titration, FT-IR spectroscopy of chemisorbed pyridine, and NH3-Temperature Programmed Desorption (NH3-TPD) are used to quantify total acidity, acid strength distribution, and the ratio of Brønsted to Lewis acid sites. researchgate.netnih.govresearchgate.networdpress.comacs.org

Structural and Morphological Analysis: X-ray Diffraction (XRD) for crystallinity, Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for morphology and particle size. researchgate.netresearchgate.networdpress.comacs.org

Elemental Analysis: Inductively Coupled Plasma – Atomic Emission Spectrometry (ICP-AES) for elemental composition (e.g., Si/Al ratio). researchgate.net

Catalyst deactivation is a significant challenge in the industrial application of heterogeneous catalysts for 1,5-DMT systems, often necessitating regeneration strategies.

Deactivation Mechanisms: Deactivation commonly occurs due to the poisoning of active sites by hydrocarbon reaction products and impurities, leading to a reduction in catalyst activity and a shortened catalyst life. google.com For instance, in the dehydrogenation of 1,5-DMT to 1,5-DMN over palladium/alumina (B75360) catalysts, a decline in conversion was observed over multiple cycles due to deactivation. google.com Coke formation, a common deactivation pathway, involves the deposition of carbonaceous residues on the catalyst surface, blocking active sites and pores. researchgate.netnih.gov

Regeneration Strategies: Methods to restore catalyst activity are crucial for economic viability.

Solvent Washing: For deactivated supported palladium catalysts used in 1,5-DMT dehydrogenation, regeneration can be achieved by contacting the catalyst with an organic polar solvent (e.g., acetone) for naphthalenic compounds at temperatures below 200°C. google.com

Thermal Regeneration (Calcination): In-situ regeneration by calcination in flowing air at elevated temperatures (e.g., 823 K for H-ZSM-5) can effectively restore the activity and selectivity of coked catalysts. nih.gov However, thermal regeneration can sometimes lead to changes in catalyst properties; for example, the thermal regeneration of sulfated zirconia catalysts resulted in decreased selectivity for 7-isopropyl-1,1-dimethyltetralin due to a reduction in the B/L ratio, caused by the loss of sulfur during the reaction. researchgate.networdpress.com

Solvent Use: The use of specific solvents, such as tetralin, can help prevent coke deposition on zeolite BEA during the isomerization of dimethylnaphthalene, thereby mitigating deactivation. researchgate.net

Table 1: Effect of Catalyst Acidity on 7-isopropyl-1,1-dimethyltetralin Selectivity

| Catalyst Type | Brønsted/Lewis (B/L) Ratio | Selectivity for 7-isopropyl-1,1-dimethyltetralin (%) | Reference |

| Sulfated Zirconia | 5.6 | 56 | researchgate.networdpress.com |

| Thermally Regenerated Sulfated Zirconia | Decreased | Decreased | researchgate.networdpress.com |

Table 2: Catalyst Deactivation and Regeneration for 1,5-DMT Dehydrogenation

| Catalyst | Reaction | Deactivation Observation | Regeneration Method | Regeneration Effect | Reference |

| Pd/Alumina Extrudate | Dehydrogenation of 1,5-DMT to 1,5-DMN | Slow decline in conversion (e.g., 99.6% to 97.2% over 3 cycles) | Contact with organic polar solvent (e.g., acetone) < 200°C | Activity restored | google.com |

Mechanistic Insights into Catalytic Cycles

The chemical compound 1,5-dimethyltetralin (1,5-DMT) is involved in various catalytic transformations, including its formation, cracking, dehydrogenation, and its role as a hydrogen donor. Mechanistic studies provide crucial insights into the pathways and intermediates governing these reactions, often highlighting the interplay between catalyst properties and reactant structure.

Cracking Mechanisms

The catalytic cracking of this compound is primarily initiated by the protonation of its aromatic ring, a mechanism similar to that observed for tetralin. fishersci.cawikipedia.org The presence of methyl groups on the aromatic ring enhances its basicity, which in turn increases the concentration of the protonated reactant form, facilitating the cracking process. fishersci.ca Cracking of the saturated ring within 1,5-DMT resembles that of tetralin but tends to occur to a greater extent, likely due to the electron-releasing nature of the methyl substituents. fishersci.ca This process can also involve the transfer of a methyl carbonium ion to another aromatic center, contributing to the diversity of cracking products. fishersci.ca

Hydrogenation and Dehydrogenation Pathways

The synthesis of this compound can proceed via the acid-catalyzed cyclization of precursors such as 5-(o-tolyl)-2-pentene. This reaction has been effectively catalyzed by materials like Cu/Pd doped ultrastable Y-zeolite, achieving high yields (92-94%) under specific conditions, such as 150 °C with hydrogen. wikipedia.org The presence of hydrogen in this cyclization step is beneficial as it helps to suppress the formation of high-boiling dimer alkylate by-products. wikipedia.org

Conversely, this compound can undergo dehydrogenation to yield 1,5-dimethylnaphthalene. This reaction is typically catalyzed by noble metal catalysts, including mixtures of platinum (Pt) and rhodium (Rh) supported on alumina, silica, or activated carbon. wikipedia.orgthegoodscentscompany.com The dehydrogenation is an equilibrium-limited reaction, and the continuous removal of hydrogen from the reaction vessel can shift the equilibrium towards the formation of 1,5-dimethylnaphthalene, enhancing conversion and selectivity. uni.lu For instance, high conversion and selectivity (both 99%) have been achieved at 400 °C and 14 atm pressure using such catalysts. wikipedia.org

The hydrogenation and cracking of related hydroaromatic compounds, including tetralins, are often envisioned to proceed through a cationic mechanism. In this mechanism, the initial step involves the protonation of the aromatic species by the Brønsted acid sites of the catalyst, leading to the formation of a naphthalenium ion intermediate. fishersci.ca

Role as a Hydrogen Donor in Transfer Hydrogenation

This compound also plays a significant role as a hydrogen-donor solvent in catalytic transfer hydrogenation reactions. Studies have demonstrated its ability to donate hydrogen, for example, in the conversion of 1-tetralone over HY zeolite. fishersci.comwikidata.orgfishersci.ca The efficiency of hydrogen transfer from different donor compounds has been investigated, revealing a clear trend in their hydrogen-donating ability.

Table 1: Relative Hydrogen Transfer Ability of Selected Compounds wikidata.org

| Hydrogen Donor Compound | Relative Hydrogen Transfer Ability (Naphthalene-to-Naphthol Ratio) |

| This compound | Highest |

| Tetralin | High (approx. equal to Decalin) |

| Decalin | High (approx. equal to Tetralin) |

| n-Decane | Lowest |

Mechanistically, it is hypothesized that a hydride ion is transferred from the hydrogen donor molecule (such as this compound) to a protonated hydrogen acceptor, for instance, the keto tautomer of naphthol or protonated alkanals, at the Brønsted acid sites of the catalyst. fishersci.com The rate of this hydride transfer is influenced by the hydride ion dissociation energy differences between the carbenium ions of the hydrogen donor and the hydrogen acceptor. Furthermore, the local structural confinement within the pores of zeolite catalysts can significantly impact the hydride transfer reactivity. fishersci.com

Cyclization Reaction Performance

In the preparation of this compound via the cyclization of 5-(o-tolyl)pentene isomers, specific catalysts like dealuminated zeolite beta have shown promising results in terms of conversion and selectivity, while also suppressing catalyst deactivation. ontosight.ai

Table 2: Cyclization of 5-(o-tolyl)pentene to this compound over Dealuminated Zeolite Beta Catalyst ontosight.ai

| Reaction Time (minutes) | Conversion (%) | Selectivity to 1,5-DMT (%) |

| 30 | 75.7 | 90.2 |

| 60 (1 hour) | 89.8 | 88.1 |

| 180 (3 hours) | 100 | 86.4 |

| 1680 (28 hours) | - | 82.3 |

This data highlights the effectiveness of dealuminated zeolite beta in achieving high conversion rates, with selectivity remaining strong even over extended reaction periods. ontosight.ai

Industrial and Process Chemistry Applications

Precursor Chemistry in Polymer Production

1,5-Dimethyltetralin serves as a key intermediate in the multi-step synthesis of monomers essential for advanced polymer materials.

This compound (1,5-DMT) is utilized as a precursor in the complex synthesis of 2,6-naphthalenedicarboxylic acid (2,6-NDCA), a vital monomer for high-performance polyesters. The production of 2,6-NDCA from 1,5-DMT involves a series of chemical transformations. Initially, a precursor such as 5-(o-tolyl)-pentene undergoes cyclization to form this compound. This 1,5-DMT is then subjected to dehydrogenation, yielding 1,5-dimethylnaphthalene (B47167) (1,5-DMN). Subsequently, 1,5-DMN is isomerized to produce 2,6-dimethylnaphthalene (B47086) (2,6-DMN). The final and crucial step involves the liquid-phase catalytic oxidation of 2,6-DMN to 2,6-naphthalenedicarboxylic acid. This oxidation typically employs molecular oxygen in the presence of a catalyst system, often comprising cobalt, manganese, and bromine components, with an aliphatic monocarboxylic acid (such as acetic acid) serving as the solvent. Reaction conditions generally involve temperatures ranging from approximately 187 °C to 215 °C (370 °F to 420 °F) under pressures sufficient to maintain the solvent in its liquid phase. sigmaaldrich.comgoogle.comgoogle.comresearchgate.net

2,6-Naphthalenedicarboxylic acid (2,6-NDCA), synthesized with this compound as an intermediate, is a cornerstone monomer for the production of Polyethylene (B3416737) Naphthalate (PEN). PEN is a high-performance polyester (B1180765) formed through the condensation reaction of 2,6-NDCA (or its ester derivative, dimethyl-2,6-naphthalene-dicarboxylate) with ethylene (B1197577) glycol. google.comwikipedia.org

PEN exhibits superior strength and thermal properties compared to conventional polyesters like polyethylene terephthalate (B1205515) (PET). These enhanced characteristics make PEN suitable for demanding applications. For instance, PEN is widely used in the manufacture of magnetic recording tapes, electronic components, and high-strength fibers for tire cords. Its exceptional resistance to gas diffusion, particularly for carbon dioxide, oxygen, and water vapor, also makes PEN films valuable for various packaging applications, including "hot fill" type food containers. google.comgoogle.comlookchem.comindoramaventures.com

Contributions to Fuel Chemistry and Refining Processes

This compound and related compounds are relevant in fuel chemistry, both as components within petroleum fractions and as active participants in refining processes.

Light Cycle Oil (LCO), a significant middle distillate byproduct from Fluid Catalytic Cracking (FCC) units, is characterized by its high aromatic content, often comprising up to 90 weight percent aromatics, with di-aromatics being predominant. arcjournals.org While this compound itself may be present or formed during processing, its aromatic counterpart, 1,5-dimethylnaphthalene, is noted in the characterization of light cycle oil researchgate.net. Hydrotreating (HDT) and hydrocracking (HCK) are crucial processes employed to upgrade LCO. During hydrotreating, polycyclic aromatic hydrocarbons, including naphthalene (B1677914) derivatives, undergo hydrogenation to form their saturated or partially saturated counterparts, such as tetralins (e.g., 1,2,3,4-tetrahydronaphthalenes). arcjournals.orguef.firesearchgate.net The cracking of this compound in refining processes is often initiated by the protonation of its aromatic ring. The presence of methyl groups on the ring enhances its basicity, thereby increasing the concentration of the protonated form, which facilitates the cracking reactions. osti.gov

This compound (1,5-DMT) is recognized for its capacity to act as a hydrogen donor in catalytic cracking processes. This property is particularly beneficial in Fluid Catalytic Cracking (FCC), where hydrogen transfer reactions significantly influence the product distribution and catalyst stability. sigmaaldrich.comsigmaaldrich.comscientificlabs.comou.edu

Studies investigating hydrogen transfer over HY zeolite, using 1-tetralone (B52770) as a hydrogen acceptor, have demonstrated that this compound exhibits superior hydrogen-donating ability compared to other common donors. The relative order of hydrogen transfer capacity, as determined by the naphthalene-to-naphthol product ratio, is 1,5-DMT > tetralin ≈ decalin > n-decane. This enhanced capacity is attributed to the presence of the aromatic ring and substituted methyl groups on the naphthenic ring of 1,5-DMT, which collectively improve its ability to donate hydrogen and promote dehydrogenation. The ability of 1,5-DMT to donate hydrogen contributes to improved liquid yields and reduced coke formation during catalytic cracking. ou.edu

Sustainable Chemical Production via Biomass Conversion

Recent research highlights the potential for producing valuable chemicals, including dimethyltetralin, from biomass resources, aligning with sustainable chemical production initiatives. Dimethyltetralin has been identified as a product in the catalytic transformation of biomass-derived compounds. For instance, in a two-step process, when cyclohexanone (B45756) (a lignocellulosic cycloketone) is utilized, it can be converted into dimethyltetralin as a main component through a cascade of self-aldol condensation, rearrangement, and aromatization reactions catalyzed by H-ZSM-5 zeolite. nih.govresearchgate.net Furthermore, this compound has been detected in bio-oils resulting from the catalytic hydrotreatment of Kraft lignin (B12514952) and pyrolysis oil, indicating its presence as a deoxygenated cycloalkane or aromatic compound within upgraded biomass-derived liquids. chalmers.sechalmers.se These findings suggest promising avenues for integrating this compound into the biomass valorization chain for the production of sustainable chemicals.

Occurrence and Environmental Analysis

Natural Product Chemistry

1,5-Dimethyltetralin has been identified as a constituent in the essential oils (EOs) of several plant species. Notably, it is a major component of the essential oil extracted from the leaves of Xanthium strumarium L., a plant belonging to the Asteraceae family. In an analysis of Egyptian X. strumarium leaf essential oil, this compound constituted 14.27% of the total oil, making it one of the primary constituents. It was specifically identified as the sole non-oxygenated monoterpene within this essential oil nih.govdntb.gov.uaresearchgate.netnih.gov.

The composition of Xanthium strumarium essential oil, including this compound, has been linked to its allelopathic properties, demonstrating significant potential in inhibiting the germination and growth of certain noxious weeds, such as Bidens pilosa nih.govnih.govmdpi.com. Beyond Xanthium strumarium, this compound has also been detected in the essential oil of Polygonum amplexicaule, albeit at a lower concentration of 0.23%, as reported from a study in Pithoragarh, India avensonline.org.

The detailed composition of Xanthium strumarium L. leaves essential oil from Egypt is presented in the table below, highlighting this compound's significant percentage.

| Compound Name | Percentage (%) nih.gov | Compound Class nih.gov |

| This compound | 14.27 | Non-oxygenated Monoterpene |

| Eudesmol | 10.60 | Oxygenated Sesquiterpene |

| l-Borneol | 6.59 | Oxygenated Monoterpene |

| Ledene alcohol | 6.46 | Oxygenated Sesquiterpene |

| (-)-Caryophyllene oxide | 5.36 | Oxygenated Sesquiterpene |

| Isolongifolene (B72527), 7,8-dehydro-8a-hydroxy | 5.06 | Oxygenated Sesquiterpene |

| L-Bornyl acetate | 3.77 | Oxygenated Monoterpene |

| Aristolene epoxide | 3.58 | Oxygenated Sesquiterpene |

While this compound is found in plant essential oils, detailed biosynthetic pathways for its formation within plants are not extensively documented in the provided literature. Chemically, this compound can be prepared through the cyclization of 5-(o-tolyl)-pent-1-ene and 5-(o-tolyl)-pent-2-ene . This industrial synthesis route provides insight into potential precursor structures that could be analogous to biological pathways, possibly involving cyclization reactions of similar isoprenoid or phenylpropanoid precursors in plants. However, specific enzymatic steps or precursor molecules involved in its natural biosynthesis in Xanthium strumarium or other plants are not explicitly described.

Geochemistry and Biomarker Studies

While various tetralin derivatives are recognized as significant biomarkers in ancient organic matter, direct and explicit reports on the identification of this compound itself in contexts such as Cretaceous ambers are not prominently detailed in the provided research. Studies on Cretaceous ambers, particularly from deposits like Peñacerrada in Spain, have extensively identified and characterized other dimethyltetralin isomers, such as 1,6-dimethyl-5-isopentyltetralin (referred to as "amberene"), as major components of the organic solvent-extractable fraction researchgate.netespiadellabo.comresearchgate.net. These related dimethyltetralin structures are characteristic labdane-type biomarkers researchgate.netespiadellabo.com. The mass fragmentation patterns of these compounds often yield a common m/z 159 fragment ion, indicative of a dimethyltetralin structure espiadellabo.comresearchgate.net. However, this fragmentation product is derived from a larger molecule (e.g., amberene) and does not directly confirm the presence of this compound as an intact biomarker. General "dimethyltetralin" has also been mentioned as a terpenoid chemosystematic marker in fossil pine species oup.com.

The broader family of geoterpenoids, including various dimethyltetralin structures found in fossil resins like amber, are invaluable molecular markers in paleobotanical and geological research. These compounds are diagenetic products of degraded bioterpenoids, yet they retain the fundamental skeletal structures of their biological precursors espiadellabo.commst.edu. Their distribution patterns can provide crucial information about the botanical and topographic origin of the ancient resins researchgate.netespiadellabo.com. The study of these biomarkers contributes to understanding paleoenvironmental conditions, as well as the source, maturity, and migration of hydrocarbon resources espiadellabo.commst.edu. While this compound's specific role as a direct paleobotanical or geological biomarker is not highlighted in the provided literature, its structural relatives contribute significantly to the molecular fossil record, offering insights into past ecosystems and geological processes.

Environmental Volatile Organic Compound Research

This compound is recognized as a volatile organic compound (VOC) with environmental relevance. It has been identified as a key volatile marker associated with Botrytis cinerea infection in wine grapes mdpi.compreprints.orgnih.govresearchgate.net. Research indicates a positive correlation between the concentration of this compound and the severity of B. cinerea infection in grapes mdpi.compreprints.org. This compound, along with 1,5-dimethylnaphthalene (B47167), is thought to be produced from the breakdown of berry carotenoids during fungal infection mdpi.compreprints.org. Its detection, alongside other VOCs like 3-octanone (B92607) and 1-octen-3-ol, can serve as an indicator for fungal contamination in grapes, which is critical for wine quality assessment mdpi.comnih.govresearchgate.net.

Beyond agricultural contexts, this compound has also been detected in artists' acrylic paints. In this application, it contributes to the odor profile of the paints, exhibiting a specific anise-like odor. Its presence in such products highlights its role as an environmental VOC in indoor air quality and material emissions frontiersin.org.

Presence in Industrial Emissions (e.g., Artist's Acrylic Paint)

Artists' acrylic paints are known to emit volatile organic compounds (VOCs), which contribute to their characteristic odors and have been associated with various work-related health concerns. Research has focused on identifying these odor-active constituents to better understand their environmental impact and potential for mitigation wikidata.orguni.lu.

A comprehensive study analyzed six different artists' acrylic paints to characterize their odor-active components. The methodology involved extracting volatile compounds using dichloromethane, followed by purification via solvent-assisted flavor evaporation. The distillates were then analyzed using advanced chromatographic techniques, including gas chromatography-mass spectrometry (GC-MS), gas chromatography-olfactometry (GC-O), and GC-GC-MS/O wikidata.orguni.lu.

The research findings indicated the presence of polycyclic aromatic hydrocarbons, including tetralin derivatives, which contributed to plastic- and mothball-like odors. Specifically, this compound was utilized as a reference substance in the characterization process wikidata.orguni.lu. An unknown substance exhibiting an anise-like odor was tentatively identified as a dimethylated tetralin derivative. This identification was supported by its retention index (RI) of 1,701, which fell within the range of known dimethylated tetralins. For comparative purposes, the retention indices of commercially available reference substances, this compound and 2,6-dimethyltetralin, were determined to be 1,714 and 1,650, respectively wikidata.orguni.lu.

The detection of such compounds highlights the complex chemical composition of emissions from widely used consumer products like artist's acrylic paints. Understanding these profiles is crucial for assessing environmental exposure and informing strategies for developing less odorous and potentially safer formulations wikidata.orguni.lu.

Table 1: Retention Indices of Dimethylated Tetralins in Acrylic Paint Analysis

| Compound | Retention Index (RI) | Odor Quality (if noted) | Reference |

| This compound | 1,714 | - | wikidata.orguni.lu |

| 2,6-Dimethyltetralin | 1,650 | - | wikidata.orguni.lu |

| Unknown Dimethylated Tetralin Derivative | 1,701 | Anise-like | wikidata.orguni.lu |

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Identification and Quantification

Chromatographic methods, particularly those coupled with mass spectrometry, are indispensable for separating, identifying, and quantifying 1,5-Dimethyltetralin from intricate samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is widely utilized for the analysis of this compound. This technique separates volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase, followed by their identification and quantification via mass spectrometry. This compound has been identified as a significant component in various essential oils using GC-MS. nih.gov In the context of plant pathology, GC-MS is a primary tool for analyzing volatile organic compounds (VOCs) in grapes to detect fungal infections. preprints.orgnih.govresearchgate.netresearchgate.netsquarespace.commdpi.comarcwinecentre.org.auresearchgate.net Research has detailed specific GC methods, including oven temperature programs, to optimize the separation and detection of such compounds. For instance, a typical GC method might involve an initial oven temperature of 40 °C, held for 3 minutes, followed by heating at 5 °C/min to 115 °C, then 2 °C/min to 166 °C, and finally 8 °C/min to 240 °C, with a final hold for 15 minutes, resulting in a total run time of approximately 67.75 minutes. preprints.orgmdpi.com Source, quadrupole, and transfer line temperatures are typically set to 230 °C, 150 °C, and 280 °C, respectively. preprints.orgmdpi.com Furthermore, GC-MS based untargeted metabolomics approaches have been employed to differentiate chemical profiles in grape juices affected by various fungal pathogens, with this compound being among the identified discriminative compounds. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a highly effective and widely adopted technique for the extraction and analysis of volatile compounds like this compound. This method involves the adsorption of analytes from the headspace above a sample onto a coated fiber, followed by thermal desorption directly into the GC-MS system. HS-SPME-GC-MS has been extensively applied for the detection and quantification of volatile compounds, including this compound, in grapes infected with Botrytis cinerea. preprints.orgnih.govresearchgate.netsquarespace.commdpi.comarcwinecentre.org.auives-openscience.eu This technique is suitable for both analyzing grape homogenates and for in-field volatile sampling, offering a rapid and efficient means of sample preparation. preprints.orgnih.govmdpi.comives-openscience.eu Studies have successfully developed predictive models for Botrytis cinerea infection levels in grapes utilizing VOC profiles obtained through SPME-GC-MS, highlighting the method's utility in disease management. squarespace.comarcwinecentre.org.auives-openscience.eu

Thermal Desorption (TD) GC-MS is another powerful technique used for the analysis of this compound, particularly for in-field volatile sampling. This method involves collecting volatile compounds onto an adsorbent material, which are then thermally desorbed and introduced into the GC-MS system. In the context of Botrytis cinerea detection in grapes, TD-GC-MS has been successfully applied, often employing absorbent materials such as zeolitic imidazolate framework-8 (ZIF-8) and Tenax-TA. preprints.orgnih.govmdpi.comarcwinecentre.org.auresearchgate.net Research has demonstrated positive correlations between the concentrations of this compound detected via TD-GC-MS and the severity of Botrytis cinerea infection. preprints.orgnih.govmdpi.comresearchgate.net This rapid volatile sampling method is considered promising for high-throughput analysis and in-field monitoring of fungal infections. preprints.orgnih.govmdpi.com

Spectroscopic Characterization in Research Settings (e.g., ¹H NMR, where applicable without basic property listing)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton Nuclear Magnetic Resonance (¹H NMR), is a fundamental tool in research for the structural elucidation and characterization of organic compounds, including tetralin derivatives. While specific ¹H NMR spectra for this compound were not detailed in the provided search results, the technique is broadly applied for identifying and confirming the structures of related compounds and for studying reaction pathways in research settings. For example, ¹H NMR spectroscopy has been used in the identification of 7-isopropyl-1,1-dimethyltetralin, a related tetralin derivative, and in kinetic studies of its formation. wordpress.com Additionally, NMR analysis, alongside GC-MS, is employed for the characterization of complex organic mixtures such as tar and bio-oils, demonstrating its utility in comprehensive chemical profiling in research. dergipark.org.tr

Application as a Volatile Biomarker in Plant Pathology

This compound has emerged as a significant volatile biomarker, particularly in the field of plant pathology, offering a non-destructive means of detecting plant diseases.

Detection of Fungal Infections (e.g., Botrytis cinerea in Grapes)

A prominent application of this compound is its use as a key volatile biomarker for the detection of Botrytis cinerea infection, commonly known as grey mould, in grapes (Vitis vinifera). preprints.orgnih.govresearchgate.netresearchgate.netsquarespace.commdpi.comarcwinecentre.org.auresearchgate.netives-openscience.eu This fungal infection can lead to significant yield losses and the development of off-flavors in wine. Research suggests that this compound, along with 1,5-dimethylnaphthalene (B47167), are key markers for B. cinerea infection in grapes and are believed to originate from the breakdown of berry carotenoids during the infection process. preprints.orgnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net

Numerous studies have established strong positive correlations between the concentration of this compound and the severity of Botrytis cinerea infection, often measured using lateral flow device (LFD) scores for species-specific antigen quantification. preprints.orgnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net This correlation highlights its potential as a reliable indicator for assessing disease progression.

Table 1: Correlation of this compound with Botrytis cinerea Infection in Grapes

This compound is part of a panel of volatile organic compounds that have been successfully used to establish excellent predictive models for B. cinerea infection levels in various grape cultivars, including Shiraz, Cabernet Sauvignon, Chardonnay, and Semillon. squarespace.comarcwinecentre.org.auives-openscience.eu A time-course experiment further confirmed that this compound accumulates in inoculated grapes and becomes detectable approximately six days post-B. cinerea infection, underscoring its utility as a marker for monitoring disease progression. arcwinecentre.org.au The distinct volatile signatures, including the presence of this compound, allow for the discrimination between healthy and B. cinerea-infected grapes. researchgate.netresearchgate.net

Table 2: Key Volatile Biomarkers for Botrytis cinerea Infection in Grapes

| Biomarker | Role | Detection Time (Post-Inoculation) |

| This compound | Key marker for quantification and prediction of infection levels researchgate.netsquarespace.comarcwinecentre.org.auives-openscience.eu | Detectable around 6 days arcwinecentre.org.au |

| 1,5-Dimethylnaphthalene | Key marker for quantification and prediction of infection levels researchgate.netsquarespace.comarcwinecentre.org.auives-openscience.eu | Detectable around 6 days arcwinecentre.org.au |

| 3-Octanol | Key marker for quantification and prediction of infection levels researchgate.netsquarespace.comarcwinecentre.org.auives-openscience.eu | Detectable around 6 days arcwinecentre.org.au |

| Phenylethyl alcohol | Key marker for quantification and prediction of infection levels researchgate.netsquarespace.comarcwinecentre.org.auives-openscience.eu | Detectable around 6 days arcwinecentre.org.au |

| trans-2-octen-1-ol | Potential early marker for infection arcwinecentre.org.au | As early as 2 days arcwinecentre.org.au |

Theoretical and Computational Chemistry Studies

Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, notably Density Functional Theory (DFT), have been instrumental in understanding the reaction mechanisms involving 1,5-dimethyltetralin. One prominent area of study is its role as a hydrogen donor. In the conversion of 1-tetralone (B52770) over HY zeolite, this compound (DMT) demonstrates a notable ability to transfer hydrogen. fishersci.com DFT calculations have shown a strong correlation between the experimentally observed hydrogen transfer ability of various donor compounds and their calculated hydride dissociation energies. fishersci.com

The cracking of this compound, a process relevant in hydrocarbon chemistry, is understood to be initiated by the protonation of its aromatic ring. uni.lu The presence of methyl groups on the tetralin ring enhances the basicity of the aromatic system, thereby increasing the likelihood of protonation and subsequent cracking reactions. uni.lu While specific activation energy values for this compound's internal reactions are not widely reported in the current literature, studies on structurally related compounds like toluene (B28343) reacting with 2,3-dichloro-4,5-dicyano-1,4-benzoquinone (DDQ) provide methodological insights. These studies utilized DFT (e.g., at the BH&H/6-311++G(d,p) level) to determine reaction coordinates and transition state energies, indicating that hydride abstraction can be a favored pathway with specific energy barriers. fishersci.cawikipedia.org For instance, hydride abstraction from toluene was found to have a transition state energy of 24.5 kcal/mol, significantly lower than that for radical formation (36.7 kcal/mol). fishersci.cawikipedia.org This suggests similar mechanistic considerations, involving carbocation intermediates and potential methyl migration, could apply to this compound in acid-catalyzed reactions. fishersci.cawikipedia.org

The relative hydrogen transfer abilities of this compound compared to other related hydrocarbons have been established through experimental observations and supported by DFT calculations. fishersci.com

Table 1: Relative Hydrogen Transfer Ability of Hydrocarbon Donors

| Hydrogen Donor Compound | Relative Hydrogen Transfer Ability (Order) fishersci.com |

| This compound | High |

| Tetralin | Moderate |

| Decalin | Moderate |

| n-Decane | Low |

Molecular Modeling of Catalytic Processes

Molecular modeling techniques are extensively applied to understand and optimize catalytic processes involving tetralin derivatives, including this compound. For example, this compound can be synthesized with a high yield (93%) through the liquid-phase cyclization of 5-(o-tolyl)-pentene (OTP) using zeolite BEA as a catalyst. charchem.org

In the context of isomerization reactions, molecular modeling tools, such as molecular mechanics and molecular dynamics, have been employed to select shape-selective zeolite catalysts. This approach has been particularly useful for the synthesis or isomerization of dimethylnaphthalene (DMN) isomers, which are structurally related to tetralin derivatives. researchgate.net These computational methods help in understanding how the pore dimensions and acidic properties of zeolites influence the reaction pathways and product selectivity. For instance, the efficiency of hydrogen transfer reactions on H-Y zeolites, where this compound acts as a donor, is influenced by the hydride ion dissociation energy of the donor. uni.lu Furthermore, the reaction's bimolecular transition state appears to require dimensions comparable to those of the zeolite cavities, highlighting the importance of confinement effects in catalytic design. uni.lu

Computational Approaches for Molecular Stability and Reactivity Prediction

Computational approaches are vital for predicting and understanding the stability and reactivity of this compound. In studies concerning the oxidation stability of hydrocarbons, machine learning models have been developed to predict properties like the induction period (IP). acs.org this compound has been identified as a highly reactive sample in these studies, exhibiting a short induction period at 120 °C. acs.org This indicates its susceptibility to oxidation under certain conditions, a characteristic that can be computationally predicted and analyzed. acs.org

Beyond empirical correlations and machine learning, fundamental computational methods like DFT are routinely used to determine intrinsic molecular properties that govern stability and reactivity. These include energetic parameters (e.g., formation enthalpies, free energies), structural parameters (e.g., bond lengths, angles), and electronic properties (e.g., frontier molecular orbitals – HOMO/LUMO energies). wikidata.org By calculating these parameters, chemists can gain insights into the inherent stability of a molecule and its propensity to undergo specific reactions. For this compound, its cracking behavior, initiated by protonation, is a direct manifestation of its reactivity influenced by its molecular structure and the electron-donating effects of its methyl groups. uni.lu

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The current synthetic methodologies for 1,5-Dimethyltetralin, often involving the cyclization of 5-(o-tolyl)pentene (5-OTP), face challenges related to impurity formation, catalyst deactivation, and the need for additional separation steps google.com. For instance, while zeolite beta catalysts can achieve high initial conversion and selectivity, their industrial application is hampered by significant deactivation and shortened catalyst life google.com. The BP AMOCO process, which synthesizes 1,5-DMT from o-xylene (B151617) and butadiene, involves multiple catalytic steps, and the use of certain catalysts, such as Lewis acids, presents concerns regarding regeneration and hazardous waste disposal core.ac.ukjuniperpublishers.com.

Future research should prioritize the development of novel and sustainable synthetic routes that mitigate these issues. This includes exploring greener chemical processes, such as those utilizing renewable feedstocks or employing biocatalytic approaches, to reduce environmental impact and improve process efficiency. The focus will be on achieving high yields with minimal by-product formation, thereby reducing the need for extensive purification processes. Innovations in reaction engineering, such as continuous flow systems or intensified reaction conditions, could also contribute to more sustainable and economically viable production of 1,5-DMT.

Advanced Catalyst Design for Enhanced Selectivity and Lifetime

A critical area for future research lies in the design and development of advanced catalysts. The limitations of current catalysts, such as the rapid deactivation of zeolite beta catalysts in 1,5-DMT synthesis, underscore the need for more robust and efficient catalytic materials google.com. Research efforts should concentrate on creating catalysts with:

Improved Stability: Catalysts that resist deactivation from coke formation, poisoning by impurities, or thermal degradation are essential for prolonged industrial operation google.com. Dealuminated zeolite beta catalysts have shown promise in enhancing catalyst life, suggesting further exploration of modified zeolites and other porous materials google.com.

Novel Materials: Exploration of new classes of catalytic materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or single-atom catalysts, could offer unprecedented opportunities for tuning catalytic activity and selectivity for 1,5-DMT synthesis and its subsequent transformations. For the dehydrogenation of 1,5-DMT to 1,5-DMN, noble metal catalysts on supports like alumina (B75360) or activated carbon are currently employed, and further research could focus on reducing noble metal loading or finding more earth-abundant alternatives core.ac.ukjuniperpublishers.comgoogle.com.

An example of the challenges in catalyst design is seen in the cyclization of 5-OTP, where different catalysts lead to varying conversions and selectivities, impacting the purity of the 1,5-DMT product google.com.

Table 1: Illustrative Catalyst Performance Challenges in 1,5-DMT Synthesis (Cyclization of 5-OTP)

| Catalyst Type | Initial Conversion (%) | Initial Selectivity (%) | Catalyst Life | Challenges | Source |

| Zeolite Beta | High | High | Shortened | Deactivation, industrial application difficulty with powder type | google.com |

| Dealuminated Zeolite Beta | High | High | Enhanced | Still requires optimization for full industrial viability | google.com |

| Slightly Acidic Carriers (e.g., activated carbon, silica, titania, zirconia, silico-aluminate) | High | High | Improved | Impurity formation (DMT/DMN isomers, polymeric material), reduced yield at lower temperatures | google.com |

Deeper Understanding of Complex Reaction Networks

This compound participates in intricate reaction networks, particularly in its role as an intermediate in the production of 2,6-DMN and PEN google.comcore.ac.ukjuniperpublishers.com. Understanding these networks is vital for optimizing reaction conditions and maximizing desired product yields. For instance, the cracking of this compound is initiated by the protonation of its aromatic ring, a process influenced by the number of methyl groups present osti.gov. Furthermore, this compound can act as a hydrogen donor in hydrogen transfer reactions, as observed over H-Y zeolites, influencing the conversion of other compounds like tetralones researchgate.netutoronto.ca.

Future research should focus on:

Kinetic Modeling: Developing more sophisticated kinetic models that accurately describe the formation and consumption of 1,5-DMT and its related compounds within complex reaction systems. This includes accounting for side reactions, catalyst deactivation, and mass transfer limitations.

Mechanistic Studies: Employing advanced spectroscopic and computational techniques to elucidate the precise mechanisms of catalytic reactions involving 1,5-DMT. This will provide insights into the nature of active sites, transition states, and the role of various reaction intermediates.

Process Integration: Investigating how the synthesis and subsequent transformations of 1,5-DMT can be integrated into larger chemical processes, such as the hydrotreatment of biomass, where 1,5-DMT and other deoxygenated cycloalkanes are detected products chalmers.se. Understanding these complex feedstocks and reaction environments is crucial for optimizing bio-oil yields and suppressing char formation chalmers.se.

Expanded Applications in Industrial Chemical Processes

Beyond its established role as an intermediate for PEN and 2,6-DMN, this compound holds potential for expanded applications in various industrial chemical processes google.comjuniperpublishers.comgoogle.com. Its properties suggest utility as industrial solvents, heat transfer fluids, and synthetic lubricants google.com.

Future research should explore:

New Chemical Derivatives: Investigating the synthesis of novel derivatives of 1,5-DMT with tailored properties for specific applications, such as advanced polymers, specialty chemicals, or pharmaceutical intermediates google.com.

Process Optimization for Existing Applications: Further optimizing the industrial processes where 1,5-DMT is already used, such as the production of 2,6-DMN, to improve efficiency, reduce energy consumption, and enhance product purity. For example, distillation columns can be employed to increase the purity of 1,5-DMT feed for dehydrogenation, leading to higher yields of purified 1,5-DMN google.com.

Emerging Industrial Roles: Exploring its potential as a component in new material formulations or as a solvent in emerging technologies. For instance, its presence in artists' acrylic paints suggests a role in formulations, and further investigation into its function and potential alternatives could be beneficial researchgate.net.

Methodological Advancements in Environmental and Analytical Research

This compound has been identified as a volatile organic compound (VOC) in various matrices, including artists' acrylic paints and as a biomarker for fungal infections in grapes researchgate.netresearchgate.netmdpi.comresearchgate.netarcwinecentre.org.auresearchgate.net. This highlights its relevance in environmental monitoring and analytical chemistry.

Future research in this area should focus on:

Improved Detection Techniques: Developing more sensitive, selective, and rapid analytical methods for the detection and quantification of 1,5-DMT in complex environmental and biological samples. Techniques like gas chromatography-mass spectrometry (GC-MS) coupled with solid-phase microextraction (SPME) have been successfully used, and further advancements in sample preparation and detection limits are desirable researchgate.netmdpi.comresearchgate.net.